Product packaging for 1,3-Dimethyl-4-nitro-1H-pyrazole(Cat. No.:CAS No. 3920-38-5)

1,3-Dimethyl-4-nitro-1H-pyrazole

Cat. No.: B1298910
CAS No.: 3920-38-5
M. Wt: 141.13 g/mol
InChI Key: AKFKERAVXIGUNB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-nitro-1H-pyrazole (CAS

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O2 B1298910 1,3-Dimethyl-4-nitro-1H-pyrazole CAS No. 3920-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4-5(8(9)10)3-7(2)6-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFKERAVXIGUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351541
Record name 1,3-Dimethyl-4-nitro-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3920-38-5
Record name 1,3-Dimethyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-4-nitro-1H-pyrazole
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Significance Within Heterocyclic Chemistry

The presence of the nitro group makes the pyrazole (B372694) ring susceptible to nucleophilic substitution reactions, a key aspect of its chemical utility. For instance, the chlorine atom in 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole can be displaced by nucleophiles like D,L-α-amino acids in SN-Ar reactions to synthesize more complex heterocyclic systems. znaturforsch.com This reactivity is fundamental to building a variety of pyrazole-based compounds with potential applications in different fields.

Overview of Research Trajectories for Nitro Substituted Pyrazoles

Regioselective Synthesis Strategies for this compound

The precise placement of substituents on the pyrazole ring is crucial for its intended application. Regioselective synthesis ensures the desired isomer is obtained, avoiding the formation of complex mixtures that require tedious separation.

Multi-step Nitration and Methylation Routes

One of the primary methods for synthesizing nitropyrazoles involves the direct nitration of a pyrazole precursor. The synthesis of this compound can be achieved through a sequential process of nitration and methylation.

The nitration of pyrazole itself typically yields 4-nitro-1H-pyrazole. Subsequent N-methylation can be challenging due to the two available nitrogen atoms in the pyrazole ring, potentially leading to a mixture of 1-methyl and 2-methyl isomers. A more controlled approach involves the nitration of a pre-existing N-methylated pyrazole. For instance, the nitration of 1-methylpyrazole (B151067) with a mixture of nitric acid and sulfuric acid can lead to the formation of 4-nitro-1-methylpyrazole. nih.gov A subsequent methylation at the C3 position is not a straightforward reaction.

A more common route involves the nitration of a pre-substituted pyrazole. For example, the nitration of 1,3-dimethyl-1H-pyrazole would be expected to yield the 4-nitro derivative due to the directing effects of the methyl groups.

Starting MaterialReagentsProductReference
1-MethylpyrazoleHNO₃/H₂SO₄4-Nitro-1-methylpyrazole nih.gov
PyrazoleHNO₃/H₂SO₄4-Nitro-1H-pyrazole nih.gov

Cyclocondensation Approaches

Cyclocondensation reactions are a powerful tool for the de novo synthesis of the pyrazole ring with desired substituents already in place. nih.govresearchgate.netbeilstein-journals.org This approach offers high regioselectivity by carefully selecting the starting materials.

The Knorr pyrazole synthesis and related methods involve the reaction of a β-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govbeilstein-journals.orgnih.gov To synthesize this compound, a potential strategy would involve the cyclocondensation of a suitably substituted β-dicarbonyl compound with methylhydrazine. The challenge lies in the synthesis of the required 4-nitro-substituted β-dicarbonyl precursor.

An alternative cyclocondensation strategy involves the reaction of α,β-unsaturated compounds with hydrazines. nih.gov For instance, the reaction of a nitro-substituted α,β-unsaturated ketone or aldehyde with methylhydrazine could potentially yield the desired pyrazole.

Another versatile method is the 1,3-dipolar cycloaddition of nitrile imines with appropriate dipolarophiles. nih.govrsc.org While not directly reported for this compound, this method offers a high degree of control over the substitution pattern of the resulting pyrazole.

Reaction TypeReactant 1Reactant 2Product
Knorr Synthesis1,3-Dicarbonyl CompoundHydrazinePyrazole
Michael Addition-Cyclocondensationα,β-Unsaturated KetoneHydrazinePyrazoline/Pyrazole
1,3-Dipolar CycloadditionNitrile ImineAlkene/AlkynePyrazole

Functionalization and Derivatization Reactions of the Pyrazole Core

The presence of the nitro and methyl groups on the pyrazole ring of this compound provides multiple avenues for further chemical modification.

Nitro Group Transformations: Reduction and Nucleophilic Displacements

The nitro group is a versatile functional group that can be readily transformed into other functionalities.

Reduction: The reduction of the nitro group to an amino group is a fundamental transformation. nih.govnih.gov This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reagents like tin(II) chloride or sodium dithionite. nih.govnih.govznaturforsch.com The resulting 4-amino-1,3-dimethyl-1H-pyrazole is a valuable intermediate for the synthesis of a wide range of derivatives, including fused heterocyclic systems. znaturforsch.commdpi.com For example, the catalytic hydrogenation of N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids leads to the reduction of the nitro group, followed by spontaneous lactamization. znaturforsch.com

Nucleophilic Aromatic Substitution: The nitro group in nitropyrazoles can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by other electron-withdrawing groups or when the reaction is performed on a dinitropyrazole derivative. acs.orgresearchgate.netosti.gov For instance, the nitro group at the 4-position of 3,4,5-trinitro-1H-pyrazole can be displaced by various nucleophiles. uni-muenchen.de In the case of this compound, direct nucleophilic displacement of the nitro group is less common but can be facilitated by strong nucleophiles under forcing conditions. A more common strategy involves the conversion of the nitro group to a better leaving group, such as a halogen.

TransformationReagentsProduct
ReductionH₂/Pd-C, SnCl₂, Na₂S₂O₄4-Amino-1,3-dimethyl-1H-pyrazole
Nucleophilic SubstitutionStrong Nucleophiles4-Substituted-1,3-dimethyl-1H-pyrazole

Methyl Group Functionalization via Electrophilic Substitution

The pyrazole ring is generally susceptible to electrophilic attack, and the position of substitution is directed by the existing substituents. mdpi.com The C4-position of the pyrazole ring is a nucleophilic center, making it prone to electrophilic aromatic substitution. researchgate.net However, in this compound, the C4-position is already occupied.

Functionalization of the methyl groups is another possibility. While direct electrophilic substitution on the methyl groups is not typical, they can be functionalized through other means. For example, radical halogenation could introduce a handle for further transformations. However, the reactivity of the pyrazole ring towards electrophiles means that ring substitution reactions are more common. For instance, iodination of 1-aryl-3-CF₃-1H-pyrazoles can occur at the 4- or 5-position depending on the reaction conditions. rsc.orgnih.gov

Formation of Schiff Bases and Hydrazone Derivatives

The functional groups derived from the nitro group, particularly the amino group, are excellent starting points for the synthesis of more complex derivatives.

Schiff Bases: 4-Amino-1,3-dimethyl-1H-pyrazole can be condensed with various aldehydes and ketones to form Schiff bases (imines). ekb.egekb.egnih.govchemrxiv.orgjocpr.com This reaction typically involves heating the amine and the carbonyl compound in a suitable solvent, sometimes with an acid catalyst. nih.gov The resulting Schiff bases are versatile ligands in coordination chemistry and can exhibit a range of biological activities.

Hydrazone Derivatives: If the nitro group is transformed into a hydrazino group, this can then be used to form hydrazones. scilit.comderpharmachemica.comsioc-journal.cn The synthesis of 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole has been reported, and this compound can be reacted with carbonyl compounds to form hydrazones. prepchem.com For example, its reaction with ethoxymethylene oxalacetic acid ethyl ester yields a pyrazole-substituted pyrazole derivative. prepchem.com Hydrazones are also important intermediates and have been investigated for their biological properties. derpharmachemica.com

DerivativeStarting MaterialReagent
Schiff Base4-Amino-1,3-dimethyl-1H-pyrazoleAldehyde/Ketone
Hydrazone5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazoleAldehyde/Ketone

Heterocycle Annulation and Ring Fused System Synthesis

The fusion of additional heterocyclic rings onto the this compound core is a key strategy for developing novel compounds with diverse properties.

Pyrazolo[1,5-a]pyrimidines, recognized as purine (B94841) analogues, are of significant interest in medicinal chemistry due to their potential as antimetabolites in biochemical pathways. researchgate.net The synthesis of these systems often involves the cyclocondensation of 5-aminopyrazoles with 1,3-biselectrophilic compounds. nih.gov This approach allows for a wide range of structural modifications. nih.gov

One common synthetic strategy involves the reaction of 3-amino-1H-pyrazole with an enaminone derivative in refluxing acetic acid with ammonium (B1175870) acetate (B1210297) as a catalyst. researchgate.net Pyridine has also been employed as a catalyst for the cyclocondensation reaction between aminopyrazoles and enaminones. researchgate.net The regioselectivity of these reactions can be high, influenced by the greater nucleophilicity of the exocyclic primary amino group compared to the endocyclic amino group. researchgate.net

Starting MaterialReagentConditionsProductReference
5-Amino-1H-pyrazoleEnaminoneAcetic acid, Ammonium acetate, RefluxPyrazolo[1,5-a]pyrimidine researchgate.net
5-Amino-1H-pyrazoleEnaminonePyridine, RefluxPyrazolo[1,5-a]pyrimidine researchgate.net

This table outlines common reaction conditions for the synthesis of Pyrazolo[1,5-a]pyrimidine systems.

Pyrazolo[3,4-d]pyrimidines are another class of fused heterocycles with significant biological and therapeutic potential. nih.gov Their synthesis can be achieved through various routes, often starting from ortho-amino ester or ortho-aminocyano pyrazole derivatives. nih.govsemanticscholar.org

A notable method involves the cyclization of an ortho-amino ester of a pyrazole with various aliphatic or aromatic nitriles. nih.gov This can be performed under both conventional heating and microwave-assisted conditions. nih.gov Another approach starts with N1-substituted-5-amino-4-cyanopyrazoles, which are converted to ethyl N-(4-cyano-1-(4-substituted)-1H-pyrazol-5-yl)formimidate intermediates. These intermediates then react with hydrazine derivatives to yield pyrazolo[3,4-d]pyrimidines. semanticscholar.org Interestingly, reactions with arylhydrazines can lead to a mixture of the expected hydrazine product and its oxidized azo form. semanticscholar.org

Starting MaterialReagent(s)ConditionsProductReference
Ortho-amino ester of pyrazoleAliphatic/Aromatic nitrilesConventional heating or MicrowavePyrazolo[3,4-d]pyrimidin-4(5H)-one nih.gov
N1-substituted-5-amino-4-cyanopyrazoleTriethylorthoformate, then ArylhydrazineRefluxPyrazolo[3,4-d]pyrimidine semanticscholar.org

This table summarizes key synthetic routes to Pyrazolo[3,4-d]pyrimidine systems.

The synthesis of 6-substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones and 1,3-dimethyl-5a,6a,7,8-tetrahydro-1H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazin-5-one has been achieved through a multi-step process. znaturforsch.com This synthetic route begins with the direct interaction of D,L-α-amino acids with 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. znaturforsch.com This initial step produces the corresponding N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids. znaturforsch.com

The subsequent step involves a reductive lactamization of these amino acid intermediates. znaturforsch.com Catalytic hydrogenation, typically using 5% Pd/C, reduces the nitro group to an amino group. znaturforsch.com This is followed by a spontaneous lactamization and subsequent air oxidation of the intermediates to yield the final target heterocyclic systems in good yields. znaturforsch.com

IntermediateReaction TypeKey ReagentsFinal ProductReference
N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acidsReductive LactamizationH₂, 5% Pd/C6-substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones znaturforsch.com
N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-D,L-prolineReductive LactamizationH₂, 5% Pd/C1,3-dimethyl-5a,6a,7,8-tetrahydro-1H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazin-5-one znaturforsch.com

This table details the synthesis of Pyrazolo[3,4-b]pyrazin-5-ones and a related pyrrolo-fused system.

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is isoelectronic with purines and has found diverse applications in medicinal chemistry. nih.gov A primary synthetic route to this heterocyclic system is the cyclocondensation of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds. nih.gov Another common method is the Dimroth rearrangement of 1,2,4-triazolo[4,3-a]pyrimidines. nih.gov

A three-component Biginelli-like heterocyclization reaction provides a rapid and efficient synthesis of a focused library of these compounds using commercially available reagents. nih.gov This method involves the reaction of aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles. nih.gov

Reactant 1Reactant 2Reactant 3Reaction TypeProductReference
Aldehydeβ-Dicarbonyl compound3-Alkylthio-5-amino-1,2,4-triazoleBiginelli-like heterocyclization1,2,4-Triazolo[1,5-a]pyrimidine nih.gov
Aminotriazole1,3-Dicarbonyl compoundCyclocondensation1,2,4-Triazolo[1,5-a]pyrimidine nih.gov

This table highlights key methods for the synthesis of Triazolo[1,5-a]pyrimidine systems.

Introduction of Highly Energetic Substituents

The incorporation of energetic functionalities, such as polynitromethyl groups, onto the this compound core can lead to the development of high-energy-density materials.

The direct nitration of certain pyrazole derivatives can lead to the formation of highly nitrated products. For instance, the one-step nitration of 2-(3-amino-1H-pyrazol-5-yl)acetic acid has been shown to yield 3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole. rsc.org This compound is an oxygen-rich energetic material with a high density and a positive heat of formation. rsc.org The calculated detonation velocity and pressure of this compound are reported to be superior to those of RDX. rsc.org

While specific examples of the direct incorporation of dinitromethyl groups onto this compound are not detailed in the provided search results, the successful synthesis of the trinitromethyl derivative suggests that the pyrazole ring is amenable to the introduction of such highly energetic substituents under strong nitrating conditions. The synthesis of related nitropyrazoles often involves treating the pyrazole with a mixture of nitric and sulfuric acid. researchgate.net

Starting MaterialNitrating AgentProductKey FeatureReference
2-(3-Amino-1H-pyrazol-5-yl)acetic acidNot specified3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazoleHigh energy density oxidizer rsc.org
Pyrazole-3-carboxylic acidFuming nitric acid, Sulfuric acid1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acidElectrophilic aromatic substitution researchgate.net

This table illustrates the incorporation of polynitromethyl groups into pyrazole systems.

Nitramino and Triazole Group Integration

The introduction of nitramino (-NHNO₂) and triazole moieties onto a pyrazole framework can significantly enhance the energetic properties and biological activity of the resulting compounds. While specific methodologies commencing from this compound are not extensively documented, general synthetic routes for analogous pyrazole systems provide a foundational understanding.

Nitramino Group Integration:

The synthesis of nitraminopyrazoles often involves the nitration of an amino-substituted pyrazole precursor. For instance, the nitration of aminopyrazoles using standard nitrating agents like a mixture of nitric acid and sulfuric acid can yield the corresponding nitramino derivatives. pk.edu.pl The precursor, 1,3-dimethyl-4-nitro-1H-pyrazol-5-amine, is a known compound and could theoretically serve as a starting material for the introduction of a nitramino group at the 5-position. nih.gov The general strategy involves the careful nitration of the amino group to form the nitramine. This transformation is a common strategy to increase the nitrogen content and energetic performance of heterocyclic compounds. bohrium.com

Triazole Group Integration:

The construction of pyrazole-triazole hybrids is a prominent area of research, often utilizing click chemistry. A prevalent method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction typically involves a pyrazolyl azide (B81097) and a terminal alkyne, or a pyrazolyl alkyne and an azide. beilstein-journals.org A synthetic route to access substituted triazole-pyrazole hybrids has been developed using triazenylpyrazoles as precursors, which allows for N-functionalization of the pyrazole before the triazole unit is attached. beilstein-journals.org While a direct application on this compound is not reported, one could envision a pathway where a functional group on the pyrazole ring is converted to an azide or an alkyne to facilitate the cycloaddition.

For example, a hypothetical pathway could involve the functionalization of the C5 position of this compound to introduce a group that can be converted into an azide. This pyrazolyl azide could then react with various alkynes via CuAAC to generate a library of 1,2,3-triazole-appended pyrazoles.

Mechanistic Studies of Chemical Reactivity

Understanding the reaction mechanisms and regioselectivity is crucial for the rational design of synthetic routes and the prediction of product outcomes.

Reaction Pathway Elucidation via Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) is a powerful computational tool for analyzing chemical reactivity. nih.gov It posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. nih.gov MEDT has been successfully applied to understand the mechanisms of various organic reactions, including cycloadditions.

While a specific MEDT study on this compound is not available in the reviewed literature, studies on similar molecules, such as nitro-substituted alkenes and nitrylimines, provide valuable insights. pk.edu.plnih.gov For instance, in [3+2] cycloaddition reactions, MEDT analysis can help in understanding the polar nature of the reaction and predicting the regioselectivity by analyzing the global and local electrophilicity and nucleophilicity indices of the reactants. nih.gov The theory can also elucidate whether a reaction proceeds through a one-step or a stepwise mechanism. nih.gov

A theoretical MEDT study of this compound would likely involve analyzing its electron density distribution to identify the most nucleophilic and electrophilic sites. The presence of the electron-withdrawing nitro group at the C4 position is expected to significantly influence the electron density across the pyrazole ring, making the C5 position more susceptible to nucleophilic attack.

Regioselectivity in Alkylation and Cycloaddition Reactions

The regioselectivity of reactions involving the pyrazole ring is dictated by the nature and position of the substituents.

Alkylation:

In the case of this compound, both nitrogen atoms of the pyrazole ring are already methylated. Therefore, further alkylation would occur at a carbon atom. The electron-withdrawing nitro group at C4 deactivates the ring towards electrophilic attack and directs nucleophilic attack. The C5 position is the most likely site for nucleophilic substitution or metal-catalyzed C-H functionalization. For instance, a divergent and regioselective approach for the C5-arylation of 4-nitro-1H-pyrazoles has been developed using guided transition-metal-catalyzed reactions. acs.orgfigshare.com This suggests that selective functionalization at the C5 position of this compound is feasible.

Cycloaddition Reactions:

1,3-Dipolar cycloaddition is a key reaction for constructing five-membered heterocyclic rings. youtube.com Pyrazole derivatives can act as dipolarophiles in these reactions. The reactivity and regioselectivity of this compound in cycloaddition reactions would be heavily influenced by the electron-deficient nature of the double bond within the pyrazole ring, a consequence of the nitro group. In reactions with 1,3-dipoles, the regioselectivity is determined by the electronic and steric properties of both the dipole and the dipolarophile. rsc.org For instance, in the reaction of nitrones with electron-deficient alkenes, the regioselectivity can be controlled to yield specific isoxazolidine (B1194047) products. rsc.org A detailed computational study would be necessary to predict the regiochemical outcome of cycloaddition reactions involving this compound.

Advanced Spectroscopic and Crystallographic Characterization of 1,3 Dimethyl 4 Nitro 1h Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,3-dimethyl-4-nitro-1H-pyrazole derivatives. By analyzing the chemical shifts, coupling constants, and relaxation times of various nuclei, such as ¹H, ¹³C, and ¹⁵N, detailed information about the molecular framework and the electronic environment of the atoms can be obtained. rsc.orgnih.gov

¹³C NMR spectroscopy provides further structural confirmation by identifying the carbon atoms within the molecule. The carbon atom attached to the nitro group (C4) exhibits a characteristic chemical shift due to the strong deshielding effect of the nitro functionality. The signals for the methyl carbons and the other pyrazole (B372694) ring carbons also provide valuable structural data. nih.gov

Multinuclear NMR techniques, including ¹⁵N NMR, can offer deeper insights into the electronic structure, particularly the nitrogen environment of the pyrazole ring and the nitro group. rsc.orgnih.gov The tautomeric forms of related pyrazole systems have been successfully studied using low-temperature multinuclear NMR, which allows for the determination of tautomeric equilibrium constants by integrating the signals of the distinct tautomers. researchgate.net

Table 1: Representative NMR Data for Pyrazole Derivatives

CompoundNucleusChemical Shift (δ/ppm)Reference
3,5-Dimethyl-4-(4'-nitrophenyl)-1H-pyrazole¹H7.22–7.19 (m, 2H), 6.98–6.95 (m, 2H), 3.85 (s, 3H), 2.30 (s, 6H) nih.gov
3,5-Dimethyl-4-(4'-methoxyphenyl)-1H-pyrazole¹³C158.0, 141.7, 130.4, 126.0, 118.0, 113.9, 55.2, 11.5 nih.gov

Note: This table presents data for related pyrazole structures to illustrate the application of NMR spectroscopy. Specific data for this compound may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for probing the electronic structure and functional groups present in this compound and its derivatives.

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group typically appear in specific regions of the IR spectrum, providing clear evidence for its presence in the molecule. Other bands corresponding to C-H, C=C, and C-N stretching and bending vibrations of the pyrazole ring and methyl groups further confirm the molecular structure. rsc.org The existence of supramolecular structures held together by hydrogen bonding in related pyrazole compounds has been preliminarily identified through their IR spectra. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the pyrazole ring, an aromatic system, and the nitro group, a strong chromophore, gives rise to characteristic absorption bands in the UV-Vis spectrum. The analysis of these absorptions, particularly the π→π* transitions, can be influenced by factors such as solvent polarity and the presence of substituents. researchgate.net Studies on related nitropyrazoles have shown that deprotonation can cause a significant bathochromic (red) shift in the π→π* transitions. researchgate.net

Table 2: Spectroscopic Data for Related Nitropyrazole Systems

Spectroscopic TechniqueFeatureObservationReference
IR SpectroscopyN-O stretchingCharacteristic bands for nitro group rsc.org
UV-Vis Spectroscopyπ→π* transitionsBathochromic shift upon deprotonation researchgate.net

Note: This table provides generalized observations for nitropyrazole systems. Specific wavenumbers and absorption maxima for this compound would require experimental determination.

Single-Crystal X-ray Diffraction Analysis of Molecular and Supramolecular Architectures

The crystal structures of numerous pyrazole derivatives have been determined, showcasing a rich diversity in their packing arrangements. nih.govacs.org For instance, the analysis of related nitrophenyl-substituted pyrazolines has revealed crystallization in various monoclinic and orthorhombic space groups. acs.org

For this compound, the pyrazole ring is inherently planar. The orientation of the nitro group relative to the pyrazole ring is a key conformational feature. In many nitroaromatic compounds, the nitro group can be twisted out of the plane of the aromatic ring due to steric hindrance or intermolecular interactions in the crystal lattice. mdpi.com The degree of this twist can significantly impact the electronic properties of the molecule.

While this compound does not exhibit tautomerism due to the methylation at the N1 position, the study of tautomerism is crucial for related 1H-pyrazoles. researchgate.net X-ray crystallography has been instrumental in determining the predominant tautomeric form in the solid state for various substituted pyrazoles. researchgate.net For example, in 3(5)-amino-5(3)-arylpyrazoles, the solid-state structure can reveal the presence of either the 3-amino or 5-amino tautomer, or even a mixture of both. researchgate.net

The supramolecular architecture of pyrazole derivatives is often dominated by a complex network of hydrogen bonds and other intermolecular interactions. rsc.orgfrontiersin.org In derivatives containing N-H functionalities, these groups act as effective hydrogen bond donors, forming interactions with acceptor atoms such as the nitrogen atoms of the pyrazole ring or the oxygen atoms of a nitro group. nih.govrsc.org

In the absence of a traditional N-H donor in this compound, weaker C-H···O and C-H···N hydrogen bonds can play a significant role in the crystal packing. The oxygen atoms of the nitro group are particularly effective hydrogen bond acceptors. rsc.org Furthermore, π-hole interactions, where the electropositive region on the nitrogen atom of the nitro group interacts with lone pairs of electrons, can also contribute to the stability of the crystal structure. nih.gov

Table 3: Intermolecular Interactions in Pyrazole Derivatives

Interaction TypeDonorAcceptorSignificanceReference
N-H···N Hydrogen BondPyrazole N-HPyrazole NFormation of chains and frameworks rsc.org
N-H···O Hydrogen BondPyrazole N-HNitro OStabilizes crystal packing rsc.orgresearchgate.net
C-H···O Hydrogen BondPyrazole/Methyl C-HNitro ODirects molecular assembly rsc.org
π-hole InteractionNitro NLone pair (e.g., from O or S)Contributes to binding and stability nih.gov
π-π StackingPyrazole ringPyrazole ringInfluences packing density rsc.org

Computational Chemistry and Theoretical Investigations of 1,3 Dimethyl 4 Nitro 1h Pyrazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP method with various basis sets like 6-311++G(d,p), are employed to predict molecular properties. derpharmachemica.comresearchgate.net

Theoretical calculations are crucial for determining the optimized molecular geometry of pyrazole compounds. researchgate.netrdd.edu.iq By performing geometry optimization, researchers can predict bond lengths and angles, which can then be compared with experimental data from techniques like X-ray crystallography. rdd.edu.iq For instance, studies on pyrazole derivatives have shown that the planarity of the pyrazole ring and the bond lengths are indicative of its aromatic character. rdd.edu.iq Substitution on the pyrazole ring can influence these geometric parameters. rdd.edu.iq

Vibrational analysis, also performed using DFT, calculates the harmonic vibrational frequencies of the molecule. derpharmachemica.com These theoretical frequencies are often scaled to improve agreement with experimental data from FT-IR spectroscopy. derpharmachemica.com This analysis helps in assigning specific vibrational modes to the functional groups within the molecule, such as the stretching and deformation of methyl groups and the pyrazole ring. derpharmachemica.com For example, the asymmetric and symmetric deformations of methyl groups in pyrazole derivatives are typically observed in specific regions of the infrared spectrum. derpharmachemica.com

Table 1: Selected Calculated Geometric Parameters for a Pyrazole Derivative This table is illustrative and based on general findings for pyrazole derivatives. Specific values for 1,3-dimethyl-4-nitro-1H-pyrazole would require dedicated calculations.

ParameterCalculated Value (B3LYP/6-311++G(d,p))
N1-N2 Bond Length (Å)1.376
N2-C3 Bond Length (Å)1.383
C3-C4 Bond Length (Å)1.299
C4-C5 Bond Length (Å)1.450
N1-C5 Bond Length (Å)1.375
N1-N2-C3 Bond Angle (°)111.0
N2-C3-C4 Bond Angle (°)106.0
C3-C4-C5 Bond Angle (°)108.0
C4-C5-N1 Bond Angle (°)107.0
C5-N1-N2 Bond Angle (°)112.0

Source: Based on general data from studies on pyrazole derivatives. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. numberanalytics.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.comajchem-a.com For pyrazole derivatives, the distribution of electron density in the HOMO and LUMO can be visualized to understand the regions of the molecule most likely to participate in chemical reactions. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Pyrazole Derivative This table is illustrative and based on general findings for pyrazole derivatives. Specific values for this compound would require dedicated calculations.

ParameterEnergy (eV)
HOMO-6.5
LUMO-2.1
Energy Gap (ΔE)4.4

Source: Based on general data from studies on pyrazole derivatives. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.netasrjetsjournal.org The MEP surface visually represents the charge distribution, with red regions indicating negative potential (nucleophilic centers, prone to electrophilic attack) and blue regions indicating positive potential (electrophilic centers, prone to nucleophilic attack). researchgate.net For nitro-substituted pyrazoles, the nitro group typically creates a region of high positive potential, making the adjacent carbon atom susceptible to nucleophilic attack. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group are generally regions of negative potential. researchgate.net

Natural Bond Orbital (NBO) analysis provides detailed information about charge distribution, charge transfer, and intramolecular interactions, which contribute to the stability of the molecule. researchgate.net By examining the occupancies of the NBOs, one can understand the delocalization of electron density and the nature of the chemical bonds. researchgate.net For pyrazole systems, NBO analysis can quantify the stabilization energies associated with various intramolecular interactions, such as the delocalization of lone pairs of electrons from the nitrogen atoms into the ring system. researchgate.net

Molecular Dynamics and Conformational Search Studies

While DFT calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations can be employed to explore the conformational landscape of flexible molecules and to understand how they interact with their environment, such as a solvent or a biological receptor. nih.gov For pyrazole derivatives, MD simulations can help in understanding their flexibility and the preferred conformations they adopt in different media.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govshd-pub.org.rsej-chem.org In 2D-QSAR, various molecular descriptors (e.g., topological, electronic, and physicochemical) are correlated with the observed activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of the molecules. researchgate.net For pyrazole derivatives, QSAR models have been developed to predict their activity as, for example, enzyme inhibitors. nih.govnih.gov These models can then be used to design new derivatives with potentially enhanced activity. nih.gov The statistical robustness of a QSAR model is crucial and is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). researchgate.netnih.gov

Nonlinear Optical (NLO) Property Prediction and Design

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications ranging from telecommunications to optical data storage. The NLO response of a material is intrinsically linked to its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. The nitro group (-NO2) is a potent electron acceptor, and its inclusion in a molecule can significantly enhance NLO properties.

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting the NLO behavior of molecules. Key parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) are calculated to gauge a compound's potential as an NLO material. A high β value is a primary indicator of a significant second-order NLO response.

While specific DFT calculations for This compound are not extensively reported, studies on analogous nitro-pyrazole derivatives provide valuable insights. For instance, the introduction of a nitro group into pyrazole rings has been shown to substantially increase the hyperpolarizability. The combination of the electron-rich pyrazole ring and the electron-withdrawing nitro group creates a push-pull system that facilitates intramolecular charge transfer, a key mechanism for high NLO activity.

Research on various pyrazole derivatives has demonstrated that they can possess promising NLO properties. researchgate.net For example, studies on other nitro-substituted pyrazoles have shown significant hyperpolarizability values, often compared to the standard NLO material, urea. researchgate.net The magnitude of the molecular hyperpolarizability in these systems suggests their potential as candidates for NLO materials. researchgate.net

Table 1: Representative Theoretical NLO Properties of Related Pyrazole Derivatives

CompoundMethod/Basis SetDipole Moment (μ) (Debye)First Hyperpolarizability (β₀) (esu)
(E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazoleMP2/6-311+G(d)Not Reported40 x 10⁻³⁰
Series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivativesB3LYP/6-31G(d,p)Not Reported5.21 to 7.26 x 10⁻³⁰

This table presents data from related compounds to illustrate the range of predicted NLO properties and is not specific to this compound.

The design of novel NLO materials often involves the strategic placement of functional groups to maximize the push-pull effect. In the case of This compound , the methyl groups at positions 1 and 3 act as weak electron donors, which, in conjunction with the strong electron-accepting nitro group at position 4, would be expected to induce a significant NLO response. Further computational studies are warranted to quantify the precise NLO properties of this specific molecule.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme. The binding affinity, measured by the docking score (usually in kcal/mol), and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) are key outputs of these studies.

While specific molecular docking studies for This compound are not widely available, research on structurally similar pyrazole derivatives highlights their potential as bioactive molecules. Pyrazole scaffolds are present in numerous approved drugs and are known to interact with a variety of biological targets.

A study on the crystal structure and molecular docking of a derivative, 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole , provides valuable insights. Although this is a larger, more complex molecule, the presence of the This compound moiety is significant. Such studies often reveal the key pharmacophoric features responsible for binding.

Molecular docking simulations have been performed on a wide array of pyrazole derivatives against various protein targets. nih.gov These studies consistently demonstrate that the pyrazole ring can form crucial interactions within the binding pockets of enzymes. For instance, docking studies of pyrazole derivatives with targets like cyclooxygenase (COX) enzymes have been conducted to explore their anti-inflammatory potential. dergipark.org.tr

Table 2: Illustrative Molecular Docking Results for Related Pyrazole Derivatives against Various Targets

Pyrazole DerivativeProtein Target (PDB ID)Docking Score (kcal/mol)Key Interacting Residues (Example)
Series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives5ADH, 1RO6-8.8 to -9.7Not specified in abstract
Pyrazole-carboxamide derivativeshCA I, hCA IINot specified in abstractZn²⁺, Phe131, Val135, Ile91
4,5-dihydro-1H-pyrazole derivativesCOX-2 (3LN1)Not specified in abstractNot specified in abstract

This table is a compilation of data from studies on various pyrazole derivatives to demonstrate the application and nature of molecular docking results. The specific targets and scores are not directly transferable to this compound.

For This compound , a molecular docking study would involve preparing the 3D structure of the molecule and docking it into the active site of a chosen protein target. The nitro group and the pyrazole ring's nitrogen atoms could potentially form hydrogen bonds, while the methyl groups could engage in hydrophobic interactions. The predicted binding affinity and interaction patterns would provide a strong foundation for its potential as a lead compound in drug development.

Biological Activity and Medicinal Chemistry Applications of 1,3 Dimethyl 4 Nitro 1h Pyrazole Derivatives

Structure-Activity Relationships (SAR) in Pharmacological Modulators

The biological activity of pyrazole (B372694) derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring and its appended moieties. Structure-Activity Relationship (SAR) studies have been crucial in optimizing these compounds for various therapeutic targets.

Key structural requirements for potent pharmacological activity often include specific substitutions at the N1, C3, and C5 positions of the pyrazole core. elsevierpure.comnih.gov For instance, in the development of cannabinoid CB1 receptor antagonists, a para-substituted phenyl ring at the C5-position, a carboxamido group at the C3-position, and a 2,4-dichlorophenyl substituent at the N1-position were identified as critical for high-affinity binding. elsevierpure.comnih.gov The most potent compound in one such series featured a p-iodophenyl group at C5 and a piperidinyl carboxamide at C3, underscoring the impact of specific functional groups on activity. elsevierpure.comnih.gov

In the context of anti-inflammatory action, the substitution pattern on styryl rings attached to the pyrazole nucleus plays a significant role. The presence of methoxyl and chloro substituents at the 4-position of a styryl ring has been associated with enhanced anti-inflammatory effects. arkat-usa.org Similarly, the introduction of a nitro group on the styryl ring also contributes to good activity. arkat-usa.org Furthermore, studies comparing different benzoyl derivatives for cytotoxic effects found that 4-methylbenzoyl derivatives exhibited better cytotoxicity than the corresponding 4-chlorobenzoyl derivatives in a Triticum bioassay. mdpi.com These findings highlight that subtle electronic and steric modifications can lead to substantial changes in biological outcomes, guiding the rational design of new and more effective therapeutic agents.

Investigations into Antitumor and Cytotoxic Potentials

The pyrazole scaffold is a prominent feature in many compounds investigated for their anticancer properties. orientjchem.orgglobalresearchonline.net Derivatives of 1,3-Dimethyl-4-nitro-1H-pyrazole have been synthesized and evaluated for their ability to inhibit cancer cell growth and interact with molecular targets crucial for tumor progression. mdpi.comnih.gov

Inhibition of Cancer Cell Line Proliferation (e.g., A549 cells)

Numerous studies have demonstrated the efficacy of pyrazole derivatives in suppressing the proliferation of various human cancer cell lines. A notable target for these investigations has been the A549 human lung adenocarcinoma cell line.

Newly synthesized pyrazole derivatives have been shown to be effective in inhibiting the growth of A549 cells. nih.gov In one study, a series of novel pyrazole peptidomimetics was synthesized, and two compounds, 5e and 5k, were found to effectively suppress the growth of A549 lung cancer cells. nih.gov Preliminary mechanistic studies suggested that this inhibition may occur through a combination of apoptosis, autophagy, and cell cycle arrest. nih.gov

Further research into hybrids of tetrahydrocurcumin (B193312) (THC) and pyrazole also revealed potent anticancer activity. nih.gov A series of these derivatives showed significantly higher activity against A549, HeLa (cervical carcinoma), and MCF-7 (breast carcinoma) cells than the parent THC compound. nih.gov Compound 8 , which features a 4-bromophenyl group on the pyrazole ring, was particularly active, inhibiting A549 cell growth with an IC50 value of 8.0 µM. nih.gov Other derivatives also showed promising activity against the MCF-7 breast cancer cell line. nih.govresearchgate.net

Cytotoxic Activity of Pyrazole Derivatives on Cancer Cell Lines

CompoundCell LineActivity/MeasurementReference
Pyrazole Peptidomimetic 5eA549 (Lung)Effectively suppresses growth nih.gov
Pyrazole Peptidomimetic 5kA549 (Lung)Effectively suppresses growth nih.gov
THC-Pyrazole Derivative 7MCF-7 (Breast)IC50: 5.8 to 9.3 µM range nih.gov
THC-Pyrazole Derivative 8 (4-bromophenyl sub.)A549 (Lung)IC50: 8.0 µM nih.gov
THC-Pyrazole Derivative 8 (4-bromophenyl sub.)HeLa (Cervical)IC50: 9.8 µM nih.gov
THC-Pyrazole Derivative 8 (4-bromophenyl sub.)MCF-7 (Breast)IC50: 5.8 µM nih.gov
Compound 6c (a pyrazolo[3,4-d]pyrimidine derivative)MCF-7 (Breast)Highest activity in its series researchgate.net

Molecular Docking with Oncogenic Targets (e.g., Tyrosine Kinases)

To understand the mechanism of action at a molecular level, computational molecular docking studies have been employed to investigate the interaction of pyrazole derivatives with key oncogenic protein targets, such as tyrosine kinases and protein kinases. bioinformation.netnih.govresearchgate.net These kinases play a critical role in cell signaling pathways that are often dysregulated in cancer. bioinformation.netnih.govresearchgate.net

Docking studies using AutoDock 4.2 have been performed on a series of pyrazole derivatives against several protein kinase targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). bioinformation.netnih.govresearchgate.net The results indicated that these derivatives are potential inhibitors, as they docked deeply within the binding pockets of all three protein targets, forming reasonable hydrogen bonds. bioinformation.netnih.govresearchgate.net Specific derivatives showed particularly strong binding affinities. For example, compound 1b (2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole) revealed a minimum binding energy of -10.09 kJ/mol with VEGFR-2. bioinformation.netnih.govresearchgate.net

A study involving a direct derivative of the title compound, 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole, also utilized molecular docking to explore its interactions with relevant biological targets. ju.edu.jo

Molecular Docking of Pyrazole Derivatives with Oncogenic Protein Kinases

CompoundProtein Target (PDB ID)Binding Energy (kJ/mol)Reference
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b)VEGFR-2 (2QU5)-10.09 bioinformation.netnih.govresearchgate.net
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d)Aurora A (2W1G)-8.57 bioinformation.netnih.govresearchgate.net
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b)CDK2 (2VTO)-10.35 bioinformation.netnih.govresearchgate.net

Anti-inflammatory and Analgesic Research Endeavors

The pyrazole nucleus is a cornerstone of many well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. rjpbr.comnih.gov Consequently, extensive research has been dedicated to synthesizing and evaluating new pyrazole derivatives for their potential as anti-inflammatory and analgesic agents. arkat-usa.orgresearchgate.net These efforts have yielded compounds with significant activity in various preclinical models.

Several series of pyrazole derivatives have demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema model in rodents, a standard assay for acute inflammation. arkat-usa.orgnih.govjapsonline.com One study reported that compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide showed better anti-inflammatory activity than the standard drug diclofenac (B195802) sodium. nih.gov Another newly synthesized pyrazole derivative, compound AD 532, also showed very promising results in both anti-inflammatory and analgesic tests. nih.gov Furthermore, the compound FR140423 was found to be a potent NSAID, with its effects in reducing carrageenan-induced paw edema being two to three times more potent than indomethacin (B1671933). nih.gov

In addition to anti-inflammatory effects, analgesic properties have been a key focus. FR140423 not only showed anti-hyperalgesic effects in a yeast-induced model that were five-fold more potent than indomethacin but also exhibited a unique morphine-like analgesic effect in the tail-flick test, an action that could be blocked by the opioid antagonist naloxone. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition Studies

The primary mechanism behind the anti-inflammatory and analgesic effects of many pyrazole-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. nih.gov While COX-1 is a constitutive enzyme involved in maintaining normal physiological functions, COX-2 is inducible and its levels increase significantly during inflammation. nih.gov Therefore, selective inhibition of COX-2 over COX-1 is a major goal in developing safer NSAIDs.

Several pyrazole derivatives have been identified as potent and selective COX-2 inhibitors. The compound FR140423 was found to be 150 times more selective for inhibiting COX-2 than COX-1 in recombinant human enzyme assays. nih.gov Similarly, compound AD 532 ((4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide)) was developed as a potential COX-2 inhibitor and demonstrated significant anti-inflammatory and analgesic activity with a favorable safety profile in preliminary studies. nih.gov Molecular docking studies have also been used to understand the binding interactions of pyrazole derivatives within the active sites of COX-1 and COX-2, confirming that these compounds can act as potent inhibitors. nih.gov

Selectivity of Pyrazole Derivatives for COX Enzymes

CompoundTargetSelectivity/ActivityReference
FR140423COX-2 vs COX-1150 times more selective for COX-2 nih.gov
AD 532COX-2Identified as a potent COX-2 inhibitor nih.gov

Anticonvulsant Activity and Neurological System Modulation

Beyond inflammation and cancer, pyrazole derivatives have been explored for their potential to modulate the central nervous system, particularly as anticonvulsant agents for the treatment of epilepsy. globalresearchonline.netnih.gov The search for novel antiepileptic drugs is driven by the need for more effective treatments with fewer side effects than existing medications like valproic acid. nih.gov

In a recent study, a series of novel substituted pyrazoles were designed and evaluated for their anticonvulsant properties in mice using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays. nih.gov The designed compounds showed significant anticonvulsive activity, with one molecule, designated 7h , emerging as the most potent agent in the series. nih.gov

Further investigation of compound 7h revealed a promising profile. It did not cause behavioral alterations and exhibited considerable CNS depressant activity, which is a desirable trait for an anticonvulsant. nih.gov The study also found that this potent compound could reduce levels of oxidative stress and inflammation in the mice, suggesting additional beneficial mechanisms of action. nih.gov These findings demonstrate the utility of the pyrazole scaffold in developing new therapeutic agents against epilepsy. nih.gov

Antimicrobial Spectrum Analysis (Antibacterial, Antifungal, Antiviral)

Derivatives of pyrazole are a significant class of compounds extensively studied for their broad-spectrum antimicrobial properties. nih.govnih.gov The growing challenge of antimicrobial resistance has spurred research into new therapeutic agents, with pyrazole-based compounds emerging as a promising area of investigation. nih.gov

Antibacterial and Antifungal Activity:

Numerous studies have highlighted the efficacy of pyrazole derivatives against various bacterial and fungal strains. nih.govnih.govnih.govresearchgate.net The introduction of different functional groups onto the pyrazole ring can significantly influence their antimicrobial potential. nih.govnih.gov For instance, some studies have shown that the presence of electron-withdrawing groups can enhance antibacterial activity. mdpi.com

Research has demonstrated that certain pyrazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains. tsijournals.com For example, some newly synthesized pyrazole derivatives have shown considerable antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. tsijournals.combiointerfaceresearch.com The mechanism of action for some of these compounds is believed to involve the inhibition of essential microbial enzymes, such as glucosamine-6-phosphate synthase. tsijournals.com

The following table summarizes the antimicrobial activity of selected pyrazole derivatives from various studies.

Compound/DerivativeTarget Microorganism(s)Activity/ObservationReference(s)
Pyrazole-based benzene (B151609) sulfonamidesEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureusShowed encouraging antibacterial results with inhibition zones ranging from 9 mm to 17 mm. ijaerd.org
Pyrazole-based benzene sulfonamidesCandida albicans, Aspergillus niger, Aspergillus fumigatusExhibited significant antifungal activity with inhibition zones from 12 mm to 22 mm. ijaerd.org
4-functional pyrazole derivativesS. aureus ATCC 25923, E. coli ATCC 25922, C. albicans ATCC 885-653Displayed pronounced antimicrobial effects. biointerfaceresearch.com
1,3,5-trisubstituted-1H-pyrazolesVarious Gram-positive and Gram-negative bacteria, Candida albicansDemonstrated antimicrobial activities. tsijournals.com
Pyrazolyl 1,3,4-thiadiazinesVarious microorganismsShowed considerable antimicrobial activity. nih.gov
3,5-dimethyl azopyrazole derivativesVarious bacteriaSome compounds showed moderate antimicrobial activity compared to ciprofloxacin. jocpr.com

Antiviral Activity:

The antiviral potential of pyrazole derivatives has also been a subject of significant research. nih.gov These compounds have been investigated for their activity against a range of viruses, including Newcastle disease virus (NDV), influenza virus, and various coronaviruses. nih.govnih.govrsc.org

For instance, certain 4-substituted pyrazole derivatives have demonstrated complete protection against NDV. nih.gov Molecular docking studies have suggested that these compounds may exert their antiviral effect by interacting with key viral or host proteins, such as the Toll-like receptor 4 (TLR4). nih.gov Furthermore, some pyrazole derivatives have shown promising activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org

Enzyme Inhibitor Studies

Pyrazole derivatives have been extensively investigated as inhibitors of various enzymes, playing a crucial role in the development of treatments for a wide range of diseases.

Carbonic Anhydrase Inhibition:

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes. tandfonline.com The inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma and epilepsy. tandfonline.comresearchgate.net Several studies have reported the synthesis of pyrazole derivatives as potent inhibitors of human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII). tandfonline.comtandfonline.comrsc.orgmdpi.com

For example, a series of pyrazole-based benzene sulfonamides demonstrated significant inhibitory activity against hCA II, hCA IX, and hCA XII, with some derivatives being more potent than the standard drug acetazolamide. rsc.org Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active sites of the enzymes. tandfonline.comrsc.org

LRRK2 Inhibition:

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are linked to an increased risk of Parkinson's disease. nih.govbioworld.com Consequently, the development of LRRK2 inhibitors is a key strategy for potential therapeutic intervention. Researchers have discovered novel classes of pyrazole-based compounds that act as potent and selective inhibitors of LRRK2, particularly the G2019S mutant which is associated with a hyperactive kinase. nih.govnih.govpatsnap.com These inhibitors, such as 1H-pyrazole biaryl sulfonamides and azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles, represent promising leads for the development of drugs for Parkinson's disease. nih.govnih.gov

Arylamine N-acetyltransferase Inhibition:

Arylamine N-acetyltransferases (NATs) are enzymes involved in the metabolism of various drugs and carcinogens. nih.govnih.gov The inhibition of prokaryotic NAT enzymes is a potential strategy for developing new antitubercular agents. nih.gov Research has led to the identification of 3,5-diaryl-1H-pyrazoles as specific inhibitors of these enzymes, with some compounds showing activity against Mycobacterium tuberculosis. nih.gov

Cholinesterase Inhibition:

Inhibition of acetylcholinesterase (AChE) is a primary therapeutic approach for managing Alzheimer's disease. nih.govdergipark.org.trnih.gov Numerous pyrazole derivatives have been designed and synthesized as potential AChE inhibitors. nih.govdergipark.org.trnih.govbohrium.com Some of these compounds have shown potent and selective inhibition of AChE over butyrylcholinesterase (BuChE), with inhibitory activities comparable to or even exceeding that of standard drugs like tacrine (B349632) and rivastigmine. nih.govbohrium.com Molecular docking studies have provided insights into the interactions of these pyrazole derivatives with the active site of AChE. bohrium.com

The following table presents a summary of enzyme inhibition studies involving pyrazole derivatives.

Enzyme TargetPyrazole Derivative ClassKey FindingsReference(s)
Carbonic Anhydrase (hCA I, II, IX, XII)Pyrazole-based benzene sulfonamidesPotent inhibition, with some derivatives exceeding the activity of acetazolamide. tandfonline.comrsc.org
Leucine-Rich Repeat Kinase 2 (LRRK2)1H-Pyrazole biaryl sulfonamides, Azaspirocyclic 1H-3,4,5-trisubstituted pyrazolesPotent and selective inhibition of G2019S-LRRK2. nih.govnih.gov
Arylamine N-acetyltransferase (NAT)3,5-Diaryl-1H-pyrazolesSpecific inhibition of prokaryotic NAT enzymes. nih.gov
Acetylcholinesterase (AChE)N-substituted pyrazole derived α-aminophosphonates, Pyrazolone derivativesPotent and selective inhibition, with some compounds more active than standard drugs. nih.govbohrium.com

Antioxidant Properties and Reactive Oxygen Species Scavenging

Several pyrazole derivatives have been reported to possess significant antioxidant properties and the ability to scavenge reactive oxygen species (ROS). nih.govnih.govresearchgate.net ROS, such as nitric oxide and hydrogen peroxide, are implicated in various pathological conditions, including inflammation and cancer. nih.gov

Studies have shown that certain pyrazole derivatives can effectively scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) and H₂O₂ radicals. nih.govresearchgate.net For example, a series of N-substituted pyrazole derived α-aminophosphonates demonstrated promising antioxidant activities against both DPPH and H₂O₂. nih.gov Similarly, other synthesized pyrazole derivatives have shown strong antioxidant activity against DPPH, H₂O₂, superoxide, and nitric oxide radicals, in some cases exceeding the activity of standard antioxidants like ascorbic acid. researchgate.net

Anti-biofilm Formation Research

The ability of microorganisms to form biofilms contributes significantly to their resistance to antimicrobial agents and the persistence of infections. Therefore, the development of compounds that can inhibit biofilm formation is a crucial area of research. Some studies have investigated the anti-biofilm potential of pyrazole derivatives. For instance, research on bis-thiazolyl pyrazole derivatives has explored their anti-biofilm activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Development of Novel Therapeutic Agents based on Pyrazole Scaffolds

The versatility of the pyrazole scaffold has made it a cornerstone in the development of novel therapeutic agents for a wide array of diseases. mdpi.comresearchgate.netmdpi.com The ability to easily modify the pyrazole ring allows for the synthesis of large libraries of compounds with diverse pharmacological activities. mdpi.com

The pyrazole core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity. nih.gov This property has been exploited in the design of inhibitors for various protein kinases, which are key targets in cancer therapy. mdpi.comnih.govnih.gov Pyrazole-based compounds have been developed as inhibitors of kinases such as Aurora kinases, MAPK, and B-raf. nih.gov

Furthermore, the pyrazole scaffold has been instrumental in the development of neuroprotective agents for diseases like Alzheimer's and Parkinson's. researchgate.netmdpi.comnih.gov Its ability to interact with various molecular targets within the central nervous system makes it an attractive starting point for the design of new drugs to combat these debilitating conditions. mdpi.com The ongoing research into pyrazole derivatives continues to uncover new therapeutic possibilities, solidifying their importance in modern drug discovery. researchgate.net

Q & A

What are the common synthetic routes for preparing 1,3-Dimethyl-4-nitro-1H-pyrazole, and what factors influence the choice of method?

Level: Basic
Answer:
The synthesis of this compound typically involves cyclocondensation or heterocyclic substitution strategies. For example, sydnone precursors (e.g., 3-arylsydnones) reacting with dihalo-alkenes under mild conditions (e.g., room temperature, THF solvent) can yield halogenated pyrazole intermediates, which are subsequently nitrated . Alternatively, nitro groups may be introduced via electrophilic aromatic substitution using nitric acid or nitrating agents. Key factors influencing method selection include:

  • Substituent compatibility : Methyl groups may sterically hinder nitration, requiring optimized reaction times or temperatures.
  • Yield optimization : Solvent polarity (e.g., THF vs. DMF) and catalyst choice (e.g., copper sulfate in click chemistry) significantly affect reaction efficiency .
  • Safety : Nitration reactions often require controlled conditions due to exothermicity and potential byproduct formation .

How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be employed to characterize this compound?

Level: Basic
Answer:

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions and confirm regioselectivity. The nitro group deshields adjacent protons, causing distinct downfield shifts (e.g., δ 8.5–9.0 ppm for pyrazole-H) .
  • IR : Stretching vibrations for NO2_2 (~1520 cm1^{-1}) and C-N (~1350 cm1^{-1}) validate nitro group presence .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, revealing bond angles, packing interactions, and potential polymorphism. For example, intermolecular hydrogen bonds between nitro and methyl groups can stabilize crystal lattices .

What challenges arise in the regioselective functionalization of this compound, and how can computational chemistry aid in predicting reaction outcomes?

Level: Advanced
Answer:
Regioselectivity challenges stem from:

  • Electron-withdrawing nitro group : Directs electrophiles to the less-substituted position but may deactivate the ring.
  • Steric hindrance : Methyl groups at positions 1 and 3 limit accessibility for bulky reagents .
    Computational tools (e.g., DFT calculations) model charge distribution and transition states to predict reactivity. For example, Fukui indices identify nucleophilic/electrophilic sites, while molecular docking predicts steric feasibility .

How do steric and electronic effects of the nitro and methyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced
Answer:

  • Electronic effects : The nitro group is strongly electron-withdrawing, activating the pyrazole ring for nucleophilic attack at the 4-position but deactivating adjacent positions.
  • Steric effects : Methyl groups at positions 1 and 3 hinder approach of nucleophiles, favoring reactions at the 5-position. For example, in SNAr reactions, bulky nucleophiles (e.g., amines) require elevated temperatures or polar aprotic solvents to overcome steric barriers .

What strategies are effective in resolving contradictions between experimental data and theoretical calculations for this compound’s molecular geometry?

Level: Advanced
Answer:
Discrepancies in bond lengths or angles can arise from:

  • Crystal packing forces : X-ray data (via SHELXL) may show distortions not present in gas-phase DFT models .
  • Solvent effects : PCM (Polarizable Continuum Model) simulations reconcile solution-phase NMR shifts with solid-state structures .
  • Dynamic effects : Molecular dynamics (MD) simulations account for conformational flexibility absent in static calculations .

What are the key considerations for optimizing reaction conditions in the synthesis of derivatives of this compound?

Level: Basic
Answer:

  • Catalyst selection : Copper(I) catalysts (e.g., CuI) enhance click chemistry efficiency for triazole-pyrazole hybrids .
  • Temperature control : Nitration requires ≤50°C to avoid decomposition; higher temperatures (>100°C) may be needed for SNAr reactions .
  • Workup protocols : Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates products with >95% purity .

How can the nitro group in this compound be selectively reduced to an amino group without affecting other functional groups?

Level: Advanced
Answer:

  • Catalytic hydrogenation : H2_2 gas (1–3 atm) with Pd/C or Raney Ni at 25–50°C selectively reduces nitro to amino groups. Methyl groups remain intact due to their inertness under these conditions .
  • Chemoselective agents : Sodium dithionite (Na2_2S2_2O4_4) in aqueous ethanol (pH 7–9) avoids over-reduction of the pyrazole ring .

What are the implications of crystal packing and intermolecular interactions on the physicochemical properties of this compound?

Level: Advanced
Answer:

  • Solubility : Strong hydrogen bonds between nitro groups and solvent molecules (e.g., DMSO) enhance solubility .
  • Thermal stability : π-π stacking interactions (observed via X-ray) increase melting points and reduce sublimation .
  • Reactivity : Close-packing in crystals may sterically protect reactive sites, altering solid-state vs. solution-phase reactivity .

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1,3-Dimethyl-4-nitro-1H-pyrazole
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